molecular formula C14H21NO B1333407 2-(1-Benzylpiperidin-4-yl)ethanol CAS No. 76876-70-5

2-(1-Benzylpiperidin-4-yl)ethanol

Cat. No. B1333407
CAS RN: 76876-70-5
M. Wt: 219.32 g/mol
InChI Key: FBFPTWSKNJHCGT-UHFFFAOYSA-N
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Description

“2-(1-Benzylpiperidin-4-yl)ethanol” is a chemical compound with the molecular formula C14H21NO . It has an average mass of 234.337 Da and a monoisotopic mass of 234.173218 Da .


Molecular Structure Analysis

The molecular structure of “2-(1-Benzylpiperidin-4-yl)ethanol” is complex, with several freely rotating bonds . It has been crystallized with four crystallographically unique molecules in the asymmetric unit .


Physical And Chemical Properties Analysis

“2-(1-Benzylpiperidin-4-yl)ethanol” has a density of 1.1±0.1 g/cm3, a boiling point of 382.7±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 66.6±3.0 kJ/mol and a flash point of 185.3±26.5 °C .

Scientific Research Applications

Catalytic Hydrogenation Processes

The hydrogenation of compounds related to 2-(1-Benzylpiperidin-4-yl)ethanol, like 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride, has been extensively studied. Such research focuses on the effects of solvents and reaction conditions, including temperature and catalyst loading, on the hydrogenation process. This research provides insights into the properties of catalysts like 5% Pt/C and the impact of solvent hydrogen-bond acceptor ability on the kinetics of the reaction (Jelčić et al., 2016).

Green Synthesis Methods

There is significant research in the field of green chemistry, particularly in the synthesis of optically active aromatic alcohols, which includes compounds like 2-(1-Benzylpiperidin-4-yl)ethanol. The use of biocatalysts, such as Lactobacillus paracasei, for the enantioselective production of related alcohols demonstrates a move towards more environmentally friendly and sustainable production methods. These studies optimize bioreduction conditions to achieve high yields and purity (Şahin, 2019).

Synthesis of Novel Compounds

Research also encompasses the synthesis of novel compounds using 2-(1-Benzylpiperidin-4-yl)ethanol or related structures. These studies include the development of new classes of compounds with potential medicinal applications, such as calcium sensing receptor positive allosteric modulators (Gustafsson et al., 2010).

Protective Groups in Polymer Chemistry

In the field of polymer chemistry, related compounds to 2-(1-Benzylpiperidin-4-yl)ethanol, like 2-(pyridin-2-yl)ethanol, have been used as protecting groups for carboxylic acids. These compounds provide insights into the selective removal of protective groups, which is crucial in the synthesis of complex polymer structures (Elladiou & Patrickios, 2012).

properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFPTWSKNJHCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369335
Record name 2-(1-benzylpiperidin-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzylpiperidin-4-yl)ethanol

CAS RN

76876-70-5
Record name 2-(1-benzylpiperidin-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
J Yan, J Hu, A Liu, L He, X Li, H Wei - Bioorganic & medicinal chemistry, 2017 - Elsevier
By fusing donepezil and curcumin, a novel series of compounds were obtained as multitarget-directed ligands against Alzheimer’s disease. Among them, compound 11b displayed …
Number of citations: 56 www.sciencedirect.com

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